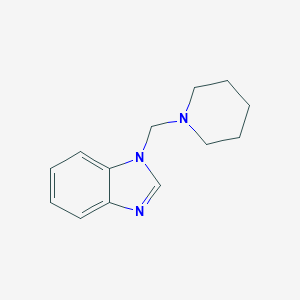

Benzimidazole, 1-(piperidinomethyl)-

Übersicht

Beschreibung

Benzimidazole derivatives with a piperidine moiety have been extensively studied due to their significant pharmacological properties. These compounds have been synthesized and evaluated for various biological activities, including antihistaminic, neuroleptic, antitumor, antibacterial, antinociceptive, anti-inflammatory, and antifungal activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by the introduction of the piperidine group. For instance, N-(4-piperidinyl)-1H-benzimidazol-2-amines were synthesized through cyclodesulfurization of thioureas, followed by alkylation, reductive amination, or oxirane ring-opening reactions . Other methods include the microwave-supported reaction of 2-(4-substituted-phenyl)-1H-benzimidazole with 2-(piperidine-1-yl)ethyl chloride , and the condensation of N1-methyl-2-chloro benzimidazole with 1-alkyl/aryl-4-(4'-aminophenyl) piperazines .

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using various spectroscopic techniques, including NMR, IR, mass spectrometry, and X-ray crystallography. For example, the crystal structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined, revealing a nearly planar benzimidazole ring and a chair conformation of the piperazine ring . Similarly, the structure of 1-benzyl-3-[2-(1-piperidinio)ethyl]benzimidazolium dichloride monohydrate was characterized, showing the benzimidazole ring connected to the piperidine ring by an ethylene group .

Chemical Reactions Analysis

The chemical reactivity of benzimidazole, 1-(piperidinomethyl)- derivatives, is influenced by the presence of functional groups that can participate in various reactions. For example, the piperazine N4 atom in one of the compounds is protonated and forms a hydrogen bond with the fumarate anion . The presence of substituents on the benzimidazole and piperidine rings can significantly affect the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole, 1-(piperidinomethyl)- derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are crucial for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion (ADME). Theoretical calculations of ADME properties have been used to support the potential of benzimidazole-piperidine derivatives as antinociceptive agents .

Case Studies and Biological Activities

Several studies have evaluated the biological activities of benzimidazole, 1-(piperidinomethyl)- derivatives. For instance, certain derivatives have shown potent antihistaminic activity in both in vitro and in vivo models . Neuroleptic activity was assessed using the climbing mice assay and inhibition of [3H]spiroperidol binding, with some compounds exhibiting significant potency . Antitumor activity was demonstrated against a range of cancer cell lines, with certain derivatives showing selective cytotoxic effects against human lung adenocarcinoma cells . Antibacterial activities were observed against both Gram-positive and Gram-negative bacteria, with some compounds inhibiting bacterial growth at low micromolar concentrations . Antinociceptive activities were assessed using hot-plate, paw-pressure, and formalin tests, with some derivatives showing centrally mediated antinociceptive effects . Anti-inflammatory and antibacterial potentials were evaluated in vitro, with some compounds exhibiting effective anti-inflammatory activity and moderate antibacterial activity against selected pathogens . Lastly, antifungal screening indicated moderate activity against fungal strains such as Trichophyton rubrum and Candida albicans .

Wissenschaftliche Forschungsanwendungen

-

- Benzimidazole and its derivatives are regarded as an important heterocyclic motif that exhibits a wide range of pharmaceutical applications .

- They are used in the treatment of various diseases including cancers, hypertension, viral infections, fungal infections, HIV, convulsions, and diabetes .

- The synthesis of benzimidazoles and its derivatives remain a primary focus for synthetic chemistry communities .

- The results of these applications have led to the development of numerous drugs .

-

Materials Chemistry, Electronics, Technology, Dyes, Pigments, and Agriculture

- Benzimidazole derivatives have various applications in these fields .

- The multitude of benzimidazole derivatives marketed has led to intensive research in the field for the discovery of new biologically active structures .

- The general applications of benzimidazole derivatives open up new research horizons .

-

- Benzimidazole derivatives are used in the production of antihypertensive drugs .

- For example, CV-11974 was produced by optimizing the functional groups of benzimidazole .

- This resulted in the production of a compound that lowers blood pressure in a dose-dependent manner by inhibiting AT1 receptors in a non-competitive manner due to its slow dissociation from AT1 receptors .

Zukünftige Richtungen

The synthesis of benzimidazole has garnered the attention of medicinal chemists and biologists due to its remarkable medicinal and pharmacological properties . Multiple studies have demonstrated the bioactivities of benzimidazole and its derivatives as potential anticancer therapeutics . Therefore, the future direction in this field could involve the development of new benzimidazole derivatives with improved therapeutic potential .

Eigenschaften

IUPAC Name |

1-(piperidin-1-ylmethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-4-8-15(9-5-1)11-16-10-14-12-6-2-3-7-13(12)16/h2-3,6-7,10H,1,4-5,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNWKJHAANLIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CN2C=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172772 | |

| Record name | Benzimidazole, 1-(piperidinomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzimidazole, 1-(piperidinomethyl)- | |

CAS RN |

19213-19-5 | |

| Record name | N-(Piperidinomethyl)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019213195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 1-(piperidinomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PIPERIDIN-1-YLMETHYL-1H-BENZOIMIDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(PIPERIDINOMETHYL)BENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0Q8123PDW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B96205.png)